Cas no 2287334-94-3 (5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole)
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 2287334-94-3
- 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
- EN300-6749401
-
- Inchi: 1S/C12H14BrN3/c13-10-5-6-12-11(7-10)14-15-16(12)8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
- InChI Key: QAWDDXFDPAUDPU-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)N=NN2CC1CCCC1
Computed Properties
- Exact Mass: 279.03711g/mol
- Monoisotopic Mass: 279.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30.7Ų
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749401-0.05g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6749401-0.1g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6749401-0.25g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6749401-0.5g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6749401-1.0g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6749401-2.5g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6749401-5.0g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6749401-10.0g |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole |
2287334-94-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
Comprehensive Overview of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3)
The compound 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the benzotriazole core and the cyclopentylmethyl substituent, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.
In recent years, the demand for benzotriazole derivatives has surged due to their versatility in medicinal chemistry. The 5-bromo substitution on the 1H-1,2,3-benzotriazole scaffold enhances its reactivity, enabling further functionalization for tailored applications. This compound is often explored in the context of kinase inhibitors and antiviral agents, aligning with current trends in targeting protein kinases and emerging viral pathogens. Its CAS number 2287334-94-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.
From a synthetic perspective, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. The cyclopentylmethyl group contributes to improved lipophilicity, a critical factor in drug design for enhancing membrane permeability. This property is particularly valuable in the development of CNS-targeting therapeutics, a hot topic in neuroscience research.
The compound’s stability under physiological conditions makes it a promising candidate for prodrug development. Recent studies have highlighted its potential in cancer immunotherapy, where small-molecule modulators are in high demand. Additionally, its heterocyclic framework is compatible with fragment-based drug design (FBDD), a strategy gaining traction in pharmaceutical R&D. Users searching for CAS 2287334-94-3 often inquire about its solubility, spectral data (NMR, MS), and commercial availability, underscoring its practical utility.
Beyond pharmaceuticals, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole finds niche applications in material science, particularly in the design of organic electronic materials. Its conjugated system and bromine atom allow for further derivatization, enabling the tuning of optoelectronic properties. This aligns with the growing interest in sustainable materials and green chemistry, as researchers seek eco-friendly alternatives to traditional components.
In summary, 5-bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole (CAS No. 2287334-94-3) represents a multifaceted compound with broad applicability. Its integration into drug discovery pipelines and advanced material synthesis highlights its interdisciplinary importance. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in chemistry and biology.
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